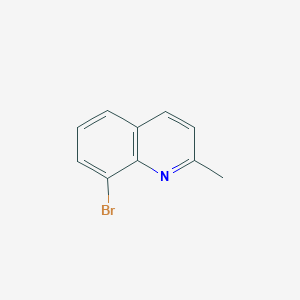

8-Bromo-2-metilquinolina

Descripción general

Descripción

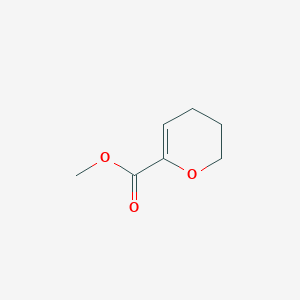

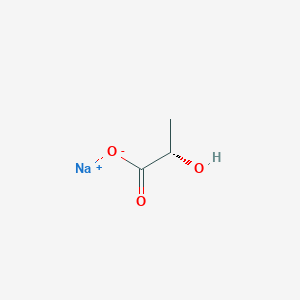

8-Bromo-2-methylquinoline is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and biology. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom and a methyl group on the quinoline ring can significantly alter its chemical and physical properties, making it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated quinolines, including 8-bromo-2-methylquinoline, often involves halogenation reactions. For instance, 8-methylquinoline-5-carboxylic acid, a related compound, can be synthesized through the Skraup reaction and subsequently brominated in the presence of silver sulfate . The Knorr synthesis is another method that has been explored for the preparation of bromoquinolines, which involves the condensation of β-keto esters with bromoaniline followed by cyclization . Additionally, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from bromoquinoline diones has been reported, providing insight into the regiochemistry of nucleophilic substitution reactions involving bromoquinolines .

Molecular Structure Analysis

The molecular structure of bromoquinolines has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was determined through X-ray crystallography, revealing that bromination occurs at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state10. This structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Bromoquinolines, including 8-bromo-2-methylquinoline, can undergo various chemical reactions. They can act as photolabile protecting groups, which can be removed upon exposure to light, releasing protected biomolecules such as neurotransmitters and drugs . The photolysis of these protecting groups has been suggested to proceed through a solvent-assisted photoheterolysis mechanism . Moreover, bromoquinolines can participate in coupling reactions, as demonstrated by the palladium-catalyzed cross-coupling of 3-bromoquinolines with phenylboric acids to yield 3-arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-2-methylquinoline are influenced by the presence of the bromine and methyl groups. These compounds are generally stable in the dark, soluble in water, and exhibit low levels of fluorescence, which is advantageous for their use in conjunction with fluorescent indicators of biological function . The increased solubility and low fluorescence of bromoquinolines like BHQ make them useful as caging groups for biological messengers .

Aplicaciones Científicas De Investigación

Química medicinal: Propiedades anticancerígenas

La 8-bromo-2-metilquinolina es un compuesto significativo en la química medicinal debido a sus potenciales propiedades anticancerígenas . Sirve como un andamiaje para el desarrollo de nuevos medicamentos que pueden inhibir el crecimiento de las células cancerosas. Los investigadores están explorando sus derivados para determinar su eficacia contra varios tipos de cáncer, incluido su papel en las terapias dirigidas que minimizan el daño a las células sanas.

Química orgánica sintética: Bloques de construcción

En la química orgánica sintética, la this compound se utiliza como bloque de construcción para sintetizar moléculas más complejas . Su átomo de bromo es un sitio reactivo que permite una mayor funcionalización, lo que lo convierte en un precursor versátil para crear una amplia gama de compuestos orgánicos con posibles actividades biológicas.

Descubrimiento de fármacos: Desarrollo de farmacóforos

Este compuesto también es fundamental en el descubrimiento de fármacos como un farmacóforo, que es una parte de una estructura molecular que es responsable de una interacción biológica particular . Ayuda en la identificación y optimización de nuevos candidatos a fármacos, contribuyendo al desarrollo de medicamentos con mejores perfiles de seguridad y eficacia.

Química verde: Síntesis sostenible

La this compound es relevante en la química verde, donde se utiliza en procesos que tienen como objetivo reducir o eliminar el uso y la generación de sustancias peligrosas . Su síntesis puede involucrar métodos ecológicos, como reacciones sin solventes y el uso de catalizadores seguros y reutilizables, en línea con los principios de sostenibilidad.

Fármacos: Agentes terapéuticos

El compuesto encuentra aplicaciones en la industria farmacéutica, ya que puede transformarse en varios agentes terapéuticos . Sus derivados se estudian para un amplio espectro de bio-respuestas, incluidas las actividades antimicrobianas, antiinflamatorias y cardiovasculares, que son cruciales para tratar una amplia gama de enfermedades.

Química industrial: Síntesis de materiales

En la química industrial, la this compound se utiliza en la síntesis de materiales que tienen aplicaciones específicas, como los complejos metálicos emisores de luz . Estos materiales se pueden utilizar en diversas industrias, desde la electrónica hasta la fotónica, destacando la importancia del compuesto más allá del ámbito farmacéutico.

Safety and Hazards

The safety information for 8-Bromo-2-methylquinoline indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The title compound, 8-bromo-2-methylquinoline, is an important intermediate of medicine industry . The unit-cell of the title compound contains four molecules, and the corresponding bond lengths and angles of these molecules are agree with each other .

Mecanismo De Acción

Target of Action

8-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has found versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives have shown substantial biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

A study mentioned the synthesis of 8-bromo-1h-1,2,3-triazol-4-yl-2-methylquinoline derivatives and their potential anticancer activities .

Propiedades

IUPAC Name |

8-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPRZSFQSOEDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405818 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61047-43-6 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of 8-Bromo-2-methylquinoline molecules within its crystal structure?

A1: The crystal structure analysis of 8-Bromo-2-methylquinoline reveals that the two six-membered rings within the quinoline system are nearly coplanar. This is evidenced by the small dihedral angle of 0.49° measured between them []. Furthermore, the molecules arrange themselves in a face-to-face stacking pattern within the crystal lattice, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)